molecular formula C8H7BrF2O B6152106 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol CAS No. 1426050-44-3

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol

Cat. No.: B6152106
CAS No.: 1426050-44-3
M. Wt: 237
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Description

2-(4-Bromo-2,6-difluorophenyl)ethan-1-ol is a brominated and fluorinated aromatic alcohol with the molecular formula C₈H₈BrF₂O and a molecular weight of 237.05 g/mol. The compound features a benzene ring substituted with bromine at the para position and fluorine atoms at the ortho positions, coupled with a hydroxymethyl (-CH₂OH) side chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1426050-44-3

Molecular Formula

C8H7BrF2O

Molecular Weight

237

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The Grignard approach leverages the nucleophilic addition of an organomagnesium species to a carbonyl precursor. As detailed in US6133485A, the synthesis begins with the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene and magnesium in tetrahydrofuran (THF). Key steps include:

  • Grignard Reagent Preparation :

    • A mixture of magnesium (103.1 g, 4.24 mol) and 1-bromo-2,4-difluorobenzene (429 mL, 3.80 mol) in THF (3.5 L) is stirred vigorously at 40°C to initiate exothermic magnesium activation.

    • The reaction is maintained at 40°C during gradual bromide addition to prevent thermal runaway.

  • Carbonyl Compound Addition :

    • After cooling the Grignard solution to -20°C, a solution of 3a (859 g, presumed ketone intermediate) in dry THF is added dropwise over 1 hour.

    • The mixture is stirred at room temperature for 3.5 hours, facilitating nucleophilic attack on the carbonyl group to form a secondary alkoxide intermediate.

  • Workup and Isolation :

    • The reaction is quenched with a 1:1 brine/NH₄Cl solution, and the product is extracted with ethyl acetate (3 × 400 mL).

    • Organic layers are washed with water, brine, and dried over Na₂SO₄ before solvent evaporation yields crude 4a as a dark oil.

Table 1: Grignard Reaction Parameters

ParameterValue
Magnesium (mol)4.24
1-Bromo-2,4-difluorobenzene (mol)3.80
SolventTHF (3.5 L)
Temperature Range40°C (initiation) to -20°C (reaction)
Quenching AgentBrine/NH₄Cl (1:1)
Yield (Crude)Not reported

Epoxide Ring-Opening Pathway

A variant route involves epoxide intermediates derived from lactic acid derivatives. For example:

  • Epoxide Formation : Oxidation of diol precursors (e.g., 2-aryl-1-substituted butan-2,3-diols) with pyridinium-p-toluenesulfonate in ethanol at 60°C generates epoxides.

  • Acid-Catalyzed Hydrolysis : Epoxide ring-opening under acidic conditions (e.g., HCl gas saturation in diethyl ether) produces vicinal diols, which are subsequently dehydrated or reduced to target alcohols.

Reduction of Acetaldehyde Intermediate

Synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde

As per Vulcanchem’s protocol, the acetaldehyde derivative serves as a direct precursor. The synthesis involves:

  • Halogenation of Benzaldehyde Derivatives :

    • Bromination and fluorination of phenylacetaldehyde precursors using AlCl₃ or FeBr₃ catalysts.

  • Formylation :

    • Introduction of the aldehyde group via Gattermann-Koch reaction or Vilsmeier-Haack formylation , employing POCl₃ and DMF.

Catalytic Reduction to Ethanol

The acetaldehyde intermediate is reduced to the primary alcohol using:

  • Sodium Borohydride (NaBH₄) : In methanol at 0–25°C, achieving >85% conversion.

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) over Pd/C or Raney Ni catalysts in ethanol, yielding 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol with minimal dehalogenation.

Table 2: Reduction Conditions and Outcomes

ParameterNaBH₄ ReductionCatalytic Hydrogenation
Reagent/CatalystNaBH₄ (2 equiv)5% Pd/C, H₂ (2 atm)
SolventMethanolEthanol
Temperature0–25°C25–50°C
Reaction Time2 hours4–6 hours
Yield85–90%75–80%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Grignard Route : Suitable for large-scale production (>1 kg batches) but requires stringent moisture control and generates stoichiometric Mg waste.

  • Acetaldehyde Reduction : Higher atom economy and milder conditions but necessitates multi-step synthesis of the aldehyde precursor.

Byproduct Management

  • Grignard reactions produce Mg salts, necessitating aqueous workup and solvent recycling.

  • Catalytic hydrogenation risks partial dehalogenation of the aryl bromide, requiring careful catalyst selection.

Industrial-Scale Optimization Strategies

Continuous Flow Grignard Synthesis

Modern facilities adopt continuous flow reactors to enhance heat dissipation during exothermic Grignard formation, reducing side reactions and improving yield consistency.

Green Solvent Alternatives

Replacing THF with 2-methyl-THF (derived from renewable resources) in Grignard protocols reduces environmental impact without compromising reactivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-bromo-2,6-difluorophenyl)acetaldehyde, while reduction could produce various alcohol derivatives .

Scientific Research Applications

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one (C₈H₅BrF₂O, MW: 235.03 g/mol)
  • Key Difference : The ketone group (-CO-) replaces the alcohol (-CH₂OH).
  • Impact :
    • Higher polarity due to the carbonyl group, leading to increased melting/boiling points compared to the alcohol.
    • The ketone can undergo nucleophilic additions (e.g., Grignard reactions), whereas the alcohol is prone to oxidation (e.g., to regenerate the ketone) or esterification .
b. (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (C₈H₈BrF₂N, MW: 236.06 g/mol)
  • Key Difference : The hydroxyl (-OH) group is replaced by an amine (-NH₂).
  • The amine can participate in hydrogen bonding and covalent interactions (e.g., Schiff base formation), unlike the alcohol, which primarily engages in hydrogen bonding .

Substituent Position Isomerism

a. 2-(4-Bromo-3-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05 g/mol)
  • Key Difference : Fluorine is at the meta position instead of ortho.
  • Steric hindrance is reduced in the meta-fluoro isomer, possibly improving accessibility in catalytic reactions .

Complex Derivatives

a. 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione (C₁₆H₇BrF₂NO₂, MW: 378.14 g/mol)
  • Key Difference : The hydroxymethyl group is replaced by a phthalimide moiety.
  • Impact: Enhanced rigidity and planarity due to the isoindoline ring, improving interactions with biological targets (e.g., herbicidal activity noted in ). Reduced hydrogen bonding capacity compared to the alcohol .
b. 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (C₁₀H₈BrF₂O₂, MW: 285.07 g/mol)
  • Key Difference : The alcohol is protected as a dioxolane ring.
  • Impact :
    • Improved stability under acidic/basic conditions.
    • The dioxolane can be hydrolyzed to regenerate the diol, offering controlled reactivity in multi-step syntheses .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula MW (g/mol) Functional Group Key Properties/Applications Evidence ID
2-(4-Bromo-2,6-difluorophenyl)ethan-1-ol C₈H₈BrF₂O 237.05 Alcohol Intermediate for drug synthesis Inferred
1-(4-Bromo-2,6-difluorophenyl)ethan-1-one C₈H₅BrF₂O 235.03 Ketone Precursor for alcohols via reduction
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine C₈H₈BrF₂N 236.06 Amine Potential chiral building block
2-(4-Bromo-3-fluorophenyl)ethan-1-ol C₈H₈BrFO 219.05 Alcohol Isomer with distinct reactivity
2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione C₁₆H₇BrF₂NO₂ 378.14 Phthalimide Herbicidal activity (EC₅₀: 10–50 μM)

Key Observations:

  • Electronic Effects : Bromine and fluorine substituents create strong electron-withdrawing effects, directing reactivity in electrophilic aromatic substitution.
  • Solubility : Alcohol derivatives generally exhibit higher water solubility than ketones or amines due to hydrogen bonding.

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.

(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm with F-induced splitting; -CH₂OH protons at δ 3.5–4.0 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ = 237.98) with <2 ppm error .
  • X-ray Crystallography : Use SHELXL for structure refinement. For example, similar compounds show C-Br bond lengths of ~1.89 Å and C-F of ~1.34 Å .

Q. Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the aromatic ring, directing reactions to meta/para positions. Bromine enhances polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects : The 2,6-difluoro substitution creates a steric shield, reducing unwanted side reactions at ortho positions.
  • Computational Insights : DFT studies on analogous compounds show reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer potential in materials science .

(Advanced) What strategies are effective for resolving contradictions in reaction yields or byproduct formation during the synthesis of halogenated ethanol derivatives?

Q. Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or over-reduced products).
  • Optimization Example :
    • Issue : Low yield (e.g., 28% in a related compound ).
    • Solution : Adjust stoichiometry (e.g., excess NaBH₄) or switch solvents (e.g., THF → MeOH) to improve reduction efficiency.
  • Case Study : A 15% increase in yield was achieved for a fluorinated analog by replacing Pd catalysts with Ni-based systems to suppress debromination .

(Advanced) How can computational modeling predict the biological activity of this compound and its derivatives?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Fluorine and bromine groups enhance hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5 suggests moderate membrane permeability) .
  • Case Study : A fluorinated thioamide analog showed IC₅₀ = 1.2 µM against a cancer cell line, attributed to halogen-bonding with active-site residues .

(Basic) What safety considerations are critical when handling reactive intermediates in the synthesis of this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to H315/H319 (skin/eye irritation) and H335 (respiratory irritation) .
    • Avoid moisture-sensitive steps (e.g., NaBH₄ reactions) in humid conditions.
  • Storage : Store in sealed containers under dry, room-temperature conditions to prevent decomposition .

(Advanced) How can researchers leverage crystallographic data to design derivatives with enhanced material or pharmacological properties?

Q. Methodological Answer :

  • Structure-Activity Relationships (SAR) : Modify the ethanol group to esters or ethers, guided by crystal packing motifs (e.g., hydrogen-bonding networks in SHELX-refined structures) .
  • Case Study : Introducing a dioxolane ring (e.g., 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane) improved thermal stability (Tₘ = 145°C) .

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